(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
This compound is a benzo[d]thiazole derivative characterized by:
- Z-configuration: Spatial arrangement around the imine bond in the thiazol-2(3H)-ylidene group.
- Functional groups: A sulfamoyl (-SO₂NH₂) group at position 6, an ethoxy-oxoethyl substituent at position 3, and a methyl carbamoyl benzoate moiety.
Properties
IUPAC Name |
methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S2/c1-3-30-17(24)11-23-15-9-8-14(32(21,27)28)10-16(15)31-20(23)22-18(25)12-4-6-13(7-5-12)19(26)29-2/h4-10H,3,11H2,1-2H3,(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQQXHCMUZFLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The structural components include:
- Thiazole Ring : Implicated in various pharmacological effects.
- Carbamoyl Group : Enhances solubility and bioavailability.
- Benzoate Moiety : Contributes to the overall stability and reactivity of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The thiazole ring is known to exhibit:
- Antitumor Activity : Compounds containing thiazole structures have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The sulfonamide group enhances antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Target/Mechanism |
|---|---|---|
| Antitumor (HT29 Cell Line) | 1.61 ± 1.92 | Apoptosis induction via Bcl-2 inhibition |
| Antimicrobial Activity | Varies by strain | Inhibition of folate synthesis |
| Cytotoxicity | 1.98 ± 1.22 | Cell cycle arrest in cancer cells |
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of thiazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-donating groups on the phenyl ring was correlated with enhanced activity .
- Antimicrobial Studies : Another investigation focused on the sulfonamide derivatives, revealing potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial growth by targeting essential enzymes involved in folate metabolism .
Research Findings
Recent research highlights the significance of structure-activity relationships (SAR) in optimizing the efficacy of thiazole-based compounds. Key findings include:
Scientific Research Applications
The compound (Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic molecule with various potential applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources while adhering to rigorous scientific standards.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit antimicrobial properties. The presence of the sulfamoyl group is particularly notable, as it has been linked to enhanced antibacterial activity against various strains of bacteria, including resistant ones. This property is crucial in addressing the growing issue of antibiotic resistance.
Anticancer Properties
Certain derivatives of benzo[d]thiazole compounds have shown promising anticancer activities. The structural similarity suggests that This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Studies on related compounds have demonstrated effectiveness against various cancer cell lines, warranting further exploration of this compound's potential.
Enzyme Inhibition
The compound's structure indicates possible interactions with specific enzymes involved in metabolic pathways. For instance, sulfamoyl derivatives are known inhibitors of carbonic anhydrases and other enzymes, which could be leveraged for therapeutic purposes. Detailed kinetic studies are necessary to elucidate the exact mechanisms and efficacy of this compound as an enzyme inhibitor.
Case Study 1: Antimicrobial Efficacy
A study conducted on sulfamoyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in This compound could enhance potency, suggesting a pathway for developing new antibiotics.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer potential of benzo[d]thiazole derivatives, showing that specific substitutions led to increased cytotoxicity against breast cancer cell lines. This supports the hypothesis that This compound might exhibit similar properties.
Data Tables
Comparison with Similar Compounds
Structural Features
Functional Group and Activity Insights
- Ester Groups : The methyl ester in the target compound may enhance metabolic stability compared to ethyl esters (e.g., I-6230), which are more prone to hydrolysis .
- Heterocyclic Core: Benzo[d]thiazole (target) vs. Sulfamoyl vs. sulfonylurea (metsulfuron): The sulfamoyl group in the target may confer different selectivity profiles, possibly reducing herbicidal activity compared to sulfonylureas .
- Stereochemistry : The Z-configuration in the target compound could impose steric constraints absent in analogs like LS-03205, affecting solubility or receptor interactions .
Research Findings and Gaps
- : Pyridazine/isoxazole derivatives (I-6230 series) show moderate bioactivity in kinase assays but lower stability than thiazole-based compounds .
- : Sulfonylurea herbicides highlight the importance of the triazine ring for herbicidal activity, which the target compound lacks, implying divergent applications .
- : Thiazolylmethyl carbamates demonstrate antiviral potency, suggesting the target compound’s benzo[d]thiazole core could be optimized for similar therapeutic roles .
Q & A
Q. What are the critical steps and analytical techniques required for synthesizing this compound?
The synthesis involves multi-step organic reactions, including condensation of sulfamoylbenzo[d]thiazole intermediates with carboxylate-containing precursors. Key steps require precise control of temperature (±2°C), solvent polarity (e.g., DMF or ethanol), and reaction time (often 12–48 hours) to minimize side products . Post-synthesis, High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and mass spectrometry (MS) confirm structural integrity .
Q. What safety precautions are essential for handling this compound?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes). Researchers must use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols include immediate decontamination with water and consultation with safety sheets for antidotes .
Q. Which spectroscopic methods are most effective for characterizing its molecular structure?
Combined 1H/13C NMR identifies proton environments and carbon frameworks, particularly distinguishing Z/E isomers via coupling constants. Fourier-Transform Infrared Spectroscopy (FT-IR) confirms functional groups (e.g., sulfonamide C=O at ~1700 cm⁻¹), and X-ray crystallography resolves stereochemistry .
Advanced Research Questions
Q. How can synthesis yields be optimized, and which parameters are most influential?
Yield optimization requires Design of Experiments (DOE) approaches, focusing on solvent polarity (e.g., DMF increases electrophilicity of intermediates), temperature gradients (60–80°C for cyclization), and catalyst screening (e.g., Pd/C for hydrogenation). Evidence suggests a 15–20% yield improvement via microwave-assisted synthesis under controlled dielectric heating .
Q. How do structural modifications in analogous compounds affect biological activity?
Comparative studies of analogs (e.g., ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate) reveal that sulfonamide groups enhance enzyme inhibition, while ethoxy substitutions reduce cytotoxicity. Structure-Activity Relationship (SAR) models combined with molecular docking identify critical hydrogen-bonding interactions with target proteins .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) can arise from assay conditions (pH, serum proteins). Orthogonal assays, such as surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling, validate activity. Dose-response curves in multiple cell lines (e.g., HEK293 vs. HeLa) clarify cell-type specificity .
Q. Which computational methods predict target interactions and mechanism of action?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model binding to sulfotransferases or kinases. Density Functional Theory (DFT) calculates charge distribution in the benzothiazole ring, predicting electrophilic regions for covalent modification. Pharmacophore mapping aligns with known inhibitors of inflammatory pathways .
Q. How does stereochemistry influence reactivity and bioactivity?
The Z-configuration stabilizes intramolecular hydrogen bonds between the carbamoyl group and sulfamoyl moiety, enhancing metabolic stability. Polarized light microscopy and circular dichroism (CD) distinguish enantiomers, while in vitro assays show a 3–5-fold potency difference between Z and E isomers .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ Cyclization |
| Solvent | Anhydrous DMF | ↑ Solubility |
| Catalyst | Pd/C (0.5 mol%) | ↑ Purity |
| Reaction Time | 24–36 hours | ↓ By-products |
| (Derived from ) |
Q. Table 2: Structural Analogs and Functional Group Impact
| Analog Substituent | Biological Activity Change |
|---|---|
| –SO2NH2 → –SO2N(CH3)2 | ↑ Enzyme Inhibition |
| –OCH2CH3 → –Cl | ↓ Cytotoxicity |
| Benzothiazole → Triazole | ↑ Metabolic Stability |
| (Derived from ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
